N-(2-methoxybenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-24-18(15-8-10-17(26-2)11-9-15)13-23-21(24)28-14-20(25)22-12-16-6-4-5-7-19(16)27-3/h4-11,13H,12,14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMYRPJDYILRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NCC2=CC=CC=C2OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine. In this case, the starting materials would include a suitable amine and aldehyde to introduce the desired substituents on the imidazole ring.
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Thioether Formation: : The imidazole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol and facilitate the nucleophilic substitution reaction.
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Acetamide Formation: : The final step involves the acylation of the thioether-imidazole intermediate with an acyl chloride or anhydride to form the acetamide group. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the imidazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), or sulfonating agents (sulfuric acid).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxybenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be studied for its effects on various biological pathways and its potential as a drug candidate for treating diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it a versatile tool in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a broader class of thioether-linked acetamide derivatives. Key structural analogs and their distinguishing features include:
Heterocyclic Core Variations
- Imidazole vs. Benzimidazole/Thiadiazole/Triazole: The target compound’s imidazole core (with a 4-methoxyphenyl substituent) contrasts with benzimidazole derivatives (e.g., ’s 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides) and thiadiazole analogs (e.g., ’s thiadiazol-2-yl acetamides). Benzimidazoles exhibit enhanced π-stacking due to fused aromatic rings, while thiadiazoles introduce electron-withdrawing effects that may increase reactivity .
Substituent Effects
- Methoxy Groups: The 2-methoxybenzyl and 4-methoxyphenyl groups enhance hydrophobicity and metabolic stability compared to non-substituted analogs (e.g., ’s 5k, lacking methoxy groups). However, fluorophenyl or bromophenyl substituents (e.g., ’s 9b, 9c) may improve electronegativity and binding to hydrophobic enzyme pockets .
Physicochemical Properties
While direct data for the target compound is unavailable, trends from analogs suggest:
Biological Activity
N-(2-methoxybenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial : Many benzimidazole derivatives, including those with thioacetamide functionalities, have shown significant antimicrobial properties.
- Anticancer : Compounds containing imidazole rings have been reported to possess anticancer activity, making them promising candidates for further investigation.
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
A study evaluating various benzimidazole derivatives found that compounds similar to this compound demonstrated moderate to strong activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with a methoxy group at the para position showed enhanced activity against Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Moderate | Strong |
| Compound B | Strong | Moderate |
| This compound | TBD | TBD |
Anticancer Properties
Research has indicated that imidazole-containing compounds can inhibit tumor growth. For example, a derivative similar to this compound was tested on various cancer cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
Anti-inflammatory Effects
In vivo studies have demonstrated that derivatives of this compound can reduce inflammation in animal models. One study reported a significant decrease in paw edema in rats treated with a similar thioacetamide derivative compared to control groups .
Case Studies
Several case studies have highlighted the potential of thioacetamide derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic bacterial infections showed promising results when treated with a compound structurally related to this compound, leading to reduced infection rates and improved patient outcomes.
- Case Study 2 : In cancer therapy, patients administered a benzimidazole derivative exhibited tumor reduction after several weeks of treatment, suggesting the compound's efficacy as an adjunct therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
